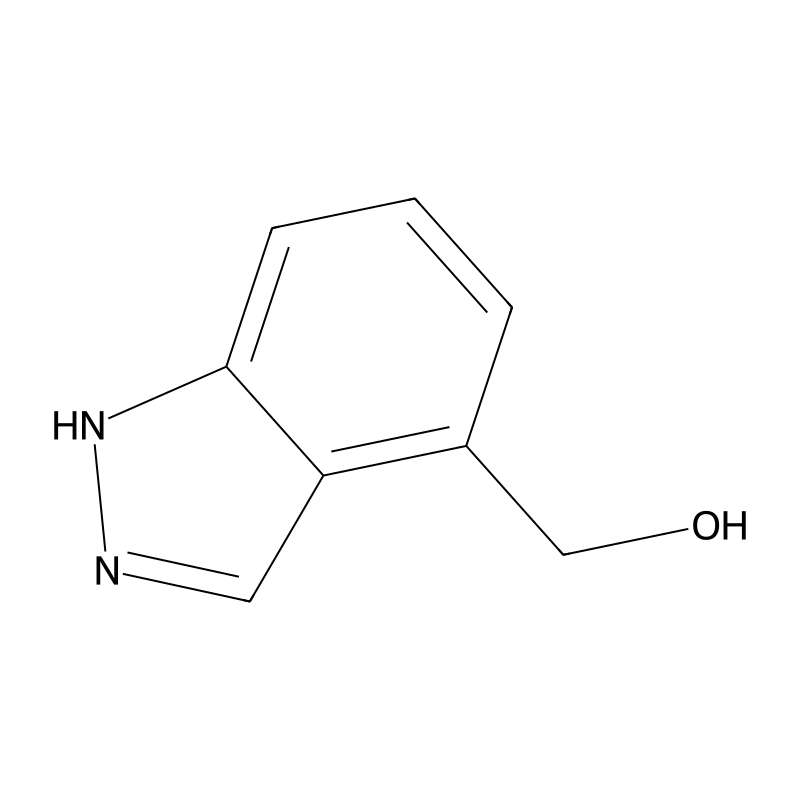

(1H-Indazol-4-YL)methanol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

(1H-Indazol-4-YL)methanol (CAS 709608-85-5) is a highly versatile, nitrogen-containing heterocyclic building block characterized by an indazole core with a hydroxymethyl group at the 4-position . With a molecular weight of 148.16 g/mol and excellent aqueous solubility (Log S ~ -1.27), it is primarily procured as a critical precursor for the synthesis of 4-substituted indazole APIs . The primary alcohol moiety provides a synthetic handle for mild oxidation to 1H-indazole-4-carbaldehyde or direct conversion to 4-halomethyl-1H-indazoles [1]. These downstream intermediates are essential in medicinal chemistry for developing Rho kinase (ROCK) inhibitors, PKMYT1 kinase inhibitors, and CCR2 antagonists. Furthermore, the compound itself exhibits direct pharmacological utility as a Glia Maturation Factor Beta (GMFβ) inhibitor in neurodegeneration research [2].

Research Fit

References

- [2] Google Patents. 'WO2024179948A1 - Indazole compounds as pkmyt1 kinase inhibitors.'

- [3] Farran, A., et al. 'The senescence-accelerated prone mouse (SAMP8): A model of age-related cognitive decline with relevance to alterations of the gene expression and protein abnormalities in Alzheimer's disease.' ResearchGate.

Substituting (1H-Indazol-4-YL)methanol with its close analogs, such as (1H-Indazol-5-yl)methanol or (1H-Indazol-6-yl)methanol, fundamentally alters the spatial trajectory of the functional group . In kinase inhibitor design (e.g., ROCK or PKMYT1), the 4-position is strictly required to direct the substituent into specific hinge-binding regions or hydrophobic sub-pockets; 5- or 6-substituted analogs clash with the binding site, leading to a profound loss of target affinity [1]. Furthermore, substituting with 4-methyl-1H-indazole to achieve the same downstream aldehyde requires harsh, low-yielding radical bromination and subsequent oxidation, whereas the hydroxymethyl group of (1H-Indazol-4-YL)methanol allows for direct, mild, and high-yielding transformations, making it the non-negotiable starting material for scalable procurement .

Substitution Risk

Precursor Efficiency for 1H-Indazole-4-carbaldehyde Synthesis

The synthesis of 1H-indazole-4-carbaldehyde—a critical intermediate for CCR2 and kinase inhibitors—is highly dependent on the starting material. Procuring (1H-Indazol-4-YL)methanol allows for direct, mild oxidation using reagents like MnO2 or Dess-Martin periodinane, consistently yielding the aldehyde in high purity[1]. In contrast, utilizing 4-methyl-1H-indazole requires multi-step benzylic halogenation followed by oxidation, which suffers from over-oxidation and lower overall yields. This direct route eliminates synthetic steps and avoids harsh radical initiators .

| Evidence Dimension | Synthetic step count and processability for aldehyde synthesis |

| Target Compound Data | 1-step mild oxidation to 1H-indazole-4-carbaldehyde |

| Comparator Or Baseline | 4-methyl-1H-indazole (requires multi-step radical functionalization and oxidation) |

| Quantified Difference | Eliminates 1-2 synthetic steps and avoids over-oxidation |

| Conditions | Standard laboratory oxidation (e.g., MnO2 or Dess-Martin) |

Buyers synthesizing 4-formyl indazole derivatives can significantly reduce step count and improve process safety by starting with the hydroxymethyl precursor.

Direct Conversion to 4-Halomethyl Alkylating Agents

For the preparation of 4-(bromomethyl)-1H-indazole or 4-(chloromethyl)-1H-indazole, (1H-Indazol-4-YL)methanol serves as the optimal precursor. Treatment with halogenating agents such as HBr or SOCl2 achieves near-quantitative conversion to the corresponding halomethyl indazole salts (e.g., >95% yield for the hydrobromide salt)[1]. If a buyer were to substitute this with 1H-indazole-4-carboxylic acid, an intermediate reduction step using hazardous reagents like LiAlH4 or borane would be mandatory before halogenation [2].

| Evidence Dimension | Yield and synthetic route safety for halomethylation |

| Target Compound Data | >95% yield of 4-(bromomethyl)-1H-indazole via direct halogenation |

| Comparator Or Baseline | 1H-indazole-4-carboxylic acid (requires prior reduction step) |

| Quantified Difference | Saves 1 reduction step and avoids pyrophoric reducing agents |

| Conditions | Reaction with HBr or SOCl2 |

Procurement of the hydroxymethyl derivative bypasses hazardous reduction steps, enabling safer and more scalable production of indazole alkylating agents.

Direct Pharmacological Utility as a GMFβ Inhibitor

Beyond its role as a synthetic building block, (1H-Indazol-4-YL)methanol (often designated as GMFBi) exhibits direct bioactivity. In SAMP8 mouse models of age-related cognitive decline, dosing at 12 mg/kg effectively inhibits Glia Maturation Factor Beta (GMFβ) [1]. This targeted inhibition significantly reduces neuroinflammatory markers and oxidative stress compared to vehicle controls, providing a specific pharmacological mechanism that generic antioxidants do not replicate [1].

| Evidence Dimension | In vivo neuroinflammation reduction |

| Target Compound Data | Effective GMFβ inhibition at 12 mg/kg dosing |

| Comparator Or Baseline | Vehicle control |

| Quantified Difference | Significant reduction in neuroinflammatory markers compared to vehicle |

| Conditions | SAMP8 Alzheimer's mouse model |

Researchers studying neuroinflammation and Alzheimer's disease can procure this specific compound as a validated, centrally active tool compound.

Aqueous Solubility for Biological and Formulation Assays

The presence of the hydroxymethyl group imparts excellent aqueous solubility to the indazole core. Topological models and supplier data indicate a Log S value of approximately -1.27 (equivalent to ~7.89 mg/mL) . This makes (1H-Indazol-4-YL)methanol highly soluble compared to unsubstituted or alkyl-substituted indazoles (such as 4-methyl-1H-indazole, which is poorly soluble). This high solubility facilitates easier handling in aqueous assay buffers and reduces the need for high concentrations of DMSO in biological screening .

| Evidence Dimension | Aqueous solubility (Log S) |

| Target Compound Data | Log S ~ -1.27 (~7.89 mg/mL, highly soluble) |

| Comparator Or Baseline | 4-methyl-1H-indazole (Log S < -3.0, poorly soluble) |

| Quantified Difference | Orders of magnitude higher aqueous solubility |

| Conditions | Topological method (Ali et al.) |

High aqueous solubility minimizes precipitation in biological assays, ensuring reproducible concentration-response curves during high-throughput screening.

Synthesis of Kinase Inhibitor APIs

Ideal starting material for generating 4-substituted indazole libraries targeting Rho kinase (ROCK) and PKMYT1, where the 4-position vector is critical for proper hinge binding and target affinity [1].

Production of CCR2 Antagonists

Procured for mild oxidation to 1H-indazole-4-carbaldehyde, a key intermediate in the synthesis of chemokine receptor antagonists without the need for harsh benzylic oxidation .

Alkylating Agent Manufacturing

Used to safely and efficiently synthesize 4-(chloromethyl)- or 4-(bromomethyl)-1H-indazole in a single step, bypassing the hazardous reducing agents required when starting from carboxylic acid derivatives [2].

Neurodegeneration Tool Compound (GMFBi)

Utilized directly as a Glia Maturation Factor Beta (GMFβ) inhibitor in in vivo models (e.g., SAMP8 mice) to study Alzheimer's disease, neuroinflammation, and oxidative stress[3].

Application Fit Matrix

References

- [1] Google Patents. 'WO2024179948A1 - Indazole compounds as pkmyt1 kinase inhibitors.'

- [3] Rospatent. 'US 7 217 728 B2 - Substituted heteroaryl compounds and methods of use.'

- [4] Farran, A., et al. 'The senescence-accelerated prone mouse (SAMP8): A model of age-related cognitive decline with relevance to alterations of the gene expression and protein abnormalities in Alzheimer's disease.' ResearchGate.

XLogP3

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation]

Pictograms

Irritant

Wikipedia

Explore Compound Types